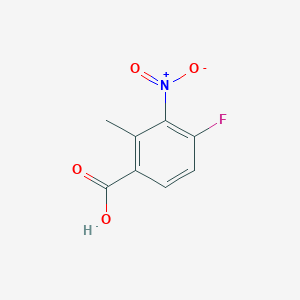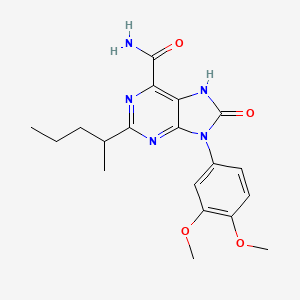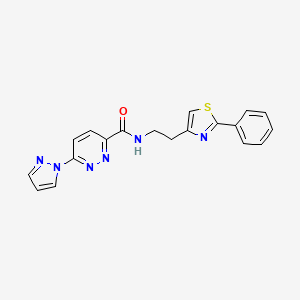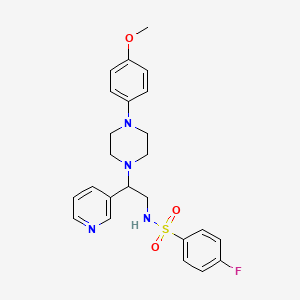
4-Fluoro-2-methyl-3-nitrobenzoic acid
Übersicht
Beschreibung
“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts from 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C1=CC(=C(C=C1)F)N+[O-] . The InChI representation is InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Chemical Reactions Analysis
“this compound” has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .Physical And Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . It has a molecular weight of 199.14 g/mol . It is soluble in 95% ethanol .Wissenschaftliche Forschungsanwendungen
- Antimycobacterial Activity : Researchers have used 4-Fluoro-2-methyl-3-nitrobenzoic acid as a starting reagent in the preparation of novel benzimidazoles with antimycobacterial activity . These benzimidazoles could potentially serve as new drug candidates for treating tuberculosis and other mycobacterial infections.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors : The compound has been employed in the synthesis of novel AChE and BChE inhibitors containing a benzimidazole core structure . These inhibitors play a crucial role in modulating cholinergic neurotransmission and are relevant in neurodegenerative diseases like Alzheimer’s.
- Pictet-Spengler Reaction Precursors : this compound serves as a precursor for bis(heterocyclic) skeletal compounds used in the Pictet-Spengler reaction . This reaction is valuable for constructing complex heterocyclic molecules.
- Reactions with Salicyl Phosphate Dianion : Researchers have studied the reactions of substituted pyridines with the salicyl phosphate dianion using 4-Fluoro-2-nitrobenzoic acid . These investigations contribute to our understanding of organic transformations and reaction mechanisms.
- Synthesis Route Development : The compound has been used as an intermediate raw material in the synthesis of 2-fluoro-3-nitrobenzoic acid. The process involves several steps, starting from o-methylphenol and culminating in the desired product. This method is suitable for large-scale production .
Medicinal Chemistry and Drug Development
Enzyme Inhibition Studies
Chemical Synthesis and Reaction Intermediates
Organic Synthesis and Substituted Pyridines
Industrial Applications
Chemical Characterization
Safety and Hazards
Zukünftige Richtungen
Despite the challenges, the “4-Fluoro-2-methyl-3-nitrobenzoic acid” industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .
Relevant Papers “this compound” has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
Wirkmechanismus
Target of Action
It has been reported that similar nitro compounds can interact with various biological targets, such as enzymes and receptors . For instance, some nitro compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in nerve signal transmission .
Mode of Action
Nitro compounds generally act by donating a nitro group (−no2) to their targets . This nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the interaction of 4-Fluoro-2-methyl-3-nitrobenzoic acid with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation . In the case of this compound, it may potentially affect pathways involving its target enzymes, such as the cholinergic pathway .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to similar compounds, which could influence its bioavailability .
Result of Action
It has been reported that similar nitro compounds can enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, it is recommended to avoid release of this compound to the environment due to potential ecological impacts .
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPINGKKONVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)



![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)